molecular formula C16H12N2O4 B2810118 (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 876555-23-6

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2810118
CAS No.: 876555-23-6
M. Wt: 296.282
InChI Key: LGXVAPWAXZVILR-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a benzodioxin ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, often involving dehydration reactions.

    Coupling Reactions: The final step involves coupling the benzodioxin and furan rings with the cyano group through amide bond formation, typically using coupling reagents such as carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The benzodioxin and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Primary amines and related derivatives.

    Substitution: Functionalized benzodioxin and furan derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Materials Science: Applications in the development of novel materials with specific electronic and optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The benzodioxin and furan rings can participate in π-π interactions and hydrogen bonding, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

    Structural Features: The combination of a benzodioxin ring with a furan ring and a cyano group is unique, providing distinct chemical and physical properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.

    Applications: The compound’s versatility in various fields, from drug development to materials science, highlights its uniqueness compared to similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c17-10-11(8-13-2-1-5-20-13)16(19)18-12-3-4-14-15(9-12)22-7-6-21-14/h1-5,8-9H,6-7H2,(H,18,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXVAPWAXZVILR-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C\C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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